(E)-N-((4-iodophenyl)sulfonyl)-N'-phenylbenzimidamide
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Overview
Description
(E)-N-((4-iodophenyl)sulfonyl)-N’-phenylbenzimidamide is a synthetic organic compound characterized by the presence of an iodine atom, a sulfonyl group, and a benzimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((4-iodophenyl)sulfonyl)-N’-phenylbenzimidamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodoaniline, benzimidazole, and sulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the production of (E)-N-((4-iodophenyl)sulfonyl)-N’-phenylbenzimidamide may involve large-scale reactors, continuous flow processes, and optimization of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-((4-iodophenyl)sulfonyl)-N’-phenylbenzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce the sulfonyl group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-((4-iodophenyl)sulfonyl)-N’-phenylbenzimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-((4-bromophenyl)sulfonyl)-N’-phenylbenzimidamide
- (E)-N-((4-chlorophenyl)sulfonyl)-N’-phenylbenzimidamide
- (E)-N-((4-fluorophenyl)sulfonyl)-N’-phenylbenzimidamide
Uniqueness
(E)-N-((4-iodophenyl)sulfonyl)-N’-phenylbenzimidamide is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. Compared to its bromine, chlorine, and fluorine analogs, the iodine-containing compound may exhibit different chemical and physical properties, making it a valuable subject of study.
Properties
IUPAC Name |
N'-(4-iodophenyl)sulfonyl-N-phenylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15IN2O2S/c20-16-11-13-18(14-12-16)25(23,24)22-19(15-7-3-1-4-8-15)21-17-9-5-2-6-10-17/h1-14H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJHHZKBOLBMJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)I)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=C(C=C2)I)/NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15IN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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